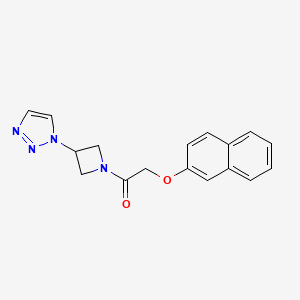

![molecular formula C18H16BrNO3S B2416837 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide CAS No. 2034256-75-0](/img/structure/B2416837.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[b]thiophene derivatives are a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to be effective drugs in the current disease scenario, with biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

Benzo[b]thiophene derivatives can be synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is influenced by the presence of appropriate terminal electron donor or acceptor groups on aromatic rings. This can enhance the asymmetric electron distribution in either or both ground and excited electron states leading to large molecular hyperpolarizabilities and good crystallizability .Chemical Reactions Analysis

The chemical reactions of benzo[b]thiophene derivatives involve coupling reactions and electrophilic cyclization reactions . These reactions are key to the synthesis of these compounds.Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can vary based on their specific structure and substitutions. For instance, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用

Photochromic Systems

The compound has been used in the study of thermally irreversible photochromic systems . Specifically, it has been used in the study of reversible photocyclization of certain maleimide derivatives . The open-and closed-ring forms of a similar compound showed absorption bands at specific wavelengths in hexane .

PDE4 Inhibitors

The compound is a reactant involved in the synthesis of PDE4 inhibitors . PDE4 inhibitors have a wide range of applications in the treatment of inflammatory diseases like asthma, COPD, and psoriasis.

Oncolytic Adenovirus Modification

It’s also used in the chemoselective modification of oncolytic adenovirus . This could potentially enhance the effectiveness of cancer treatments.

Phosphorescent Sensor for Copper (II) Ion

The compound is used in the synthesis of a phosphorescent sensor for the quantification of copper (II) ion . This has applications in environmental monitoring and health sciences.

UV Promoted Phenanthridine Syntheses

It’s used in UV promoted phenanthridine syntheses . Phenanthridines are a class of organic compounds with potential applications in medicinal chemistry.

Preparation of CYP11B1 Inhibitors

The compound is used in the preparation of CYP11B1 inhibitors . These inhibitors are used for the treatment of cortisol-dependent diseases.

Suzuki-Miyaura Cross-Coupling Reactions

It’s involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used in organic synthesis to form carbon-carbon bonds.

Enhancement of Monoclonal Antibody Production

Derivatives of the compound have shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. This has significant implications for the production of therapeutic antibodies.

作用機序

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide” is not available, benzo[b]thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Safety and Hazards

将来の方向性

The future directions in the research of benzo[b]thiophene derivatives could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

特性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-bromo-5-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO3S/c1-23-11-6-7-15(19)13(8-11)18(22)20-9-16(21)14-10-24-17-5-3-2-4-12(14)17/h2-8,10,16,21H,9H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIUOZUUYVJCPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromo-5-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)

![N-(2,5-dimethylphenyl)-N'-[3-(1H-indol-2-yl)phenyl]urea](/img/structure/B2416762.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanamine hydrochloride](/img/structure/B2416774.png)